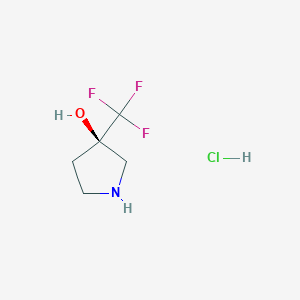

(R)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride

Description

(R)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative featuring a hydroxyl group and a trifluoromethyl (-CF₃) substituent at the 3-position of the pyrrolidine ring. The compound’s stereochemistry (R-configuration) and hydrochloride salt form enhance its stability and solubility, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability, while the hydroxyl group enables hydrogen bonding, critical for biological interactions .

Properties

Molecular Formula |

C5H9ClF3NO |

|---|---|

Molecular Weight |

191.58 g/mol |

IUPAC Name |

(3R)-3-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H/t4-;/m1./s1 |

InChI Key |

QDJSEILRWZMZFQ-PGMHMLKASA-N |

Isomeric SMILES |

C1CNC[C@]1(C(F)(F)F)O.Cl |

Canonical SMILES |

C1CNCC1(C(F)(F)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyrrolidine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under specific reaction conditions . The reaction may require catalysts like copper or platinum complexes and can be carried out under mild conditions with visible light .

Industrial Production Methods

Industrial production of ®-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents like trifluoromethyl sulfonate is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

®-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols or amines .

Scientific Research Applications

®-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of ®-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins . The compound may inhibit enzymes or bind to receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with High Similarity

(a) (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

- CAS No.: 73285-50-4

- Similarity Score : 1.00

- Key Differences : Replaces the trifluoromethyl group with a hydroxymethyl (-CH₂OH) substituent at the 5-position.

- This compound may serve as a precursor for prodrugs or biosynthetic intermediates.

(b) exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride

- CAS No.: 92053-25-3

- Similarity Score : 0.84

- Key Differences: Features a bicyclic structure (azabicyclo[3.2.1]octane) instead of a monocyclic pyrrolidine.

- Implications : The rigid bicyclic framework may enhance binding specificity in receptor-targeted applications but complicates synthetic accessibility.

Halogen-Substituted Pyrrolidine Derivatives

(a) (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride

- CAS No.: 1523530-25-7

- Molecular Formula: C₄H₉ClFNO

- Key Differences : Substitutes the trifluoromethyl group with a fluorine atom at the 4-position.

(b) (3R)-1-(2-Chloroethyl)pyrrolidin-3-ol Hydrochloride

- CAS No.: 2306245-86-1

- Molecular Formula: C₆H₁₃Cl₂NO

- Key Differences : Adds a 2-chloroethyl chain to the pyrrolidine nitrogen.

Piperidine-Based Analogs

(a) 3-Methylpiperidin-3-ol Hydrochloride

- CAS No.: 955028-98-5

- Molecular Formula: C₆H₁₄ClNO

- Key Differences : Six-membered piperidine ring with a methyl group at the 3-position.

- Implications : The larger ring size increases conformational flexibility, which may impact receptor binding kinetics compared to pyrrolidine derivatives.

(b) (3R)-3-(Fluoromethyl)piperidine Hydrochloride

- CAS No.: N/A (described as (R)-3-(fluoromethyl)piperidine HCl)

- Key Differences : Fluoromethyl substituent on a piperidine ring.

- Implications : Combines fluorine’s electronic effects with piperidine’s pharmacokinetic advantages, such as improved blood-brain barrier penetration.

Functionalized Pyrrolidine Derivatives

(a) N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride

- Molecular Weight : 232.63 g/mol

- Key Differences : Incorporates a carboxamide group at the 3-position and an N-methyl substituent.

- Implications : The carboxamide enhances hydrogen-bonding capacity, making this analog suitable for protease inhibitor design or metal coordination chemistry.

(b) (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride

- CAS No.: 2241594-46-5

- Molecular Formula: C₁₀H₁₄ClNO

- Key Differences: Attaches a phenol moiety to the pyrrolidine ring.

- Implications: The phenolic group introduces acidity (pKa ~10) and redox activity, relevant in antioxidant or kinase inhibitor applications.

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Applications/Implications |

|---|---|---|---|---|---|

| (R)-3-(Trifluoromethyl)pyrrolidin-3-ol HCl | N/A | C₅H₉ClF₃NO | 3-CF₃, 3-OH (R-configuration) | ~203.6 (estimated) | Drug intermediates, enzyme inhibitors |

| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl | 73285-50-4 | C₆H₁₂ClNO₂ | 5-CH₂OH, 3-OH | 165.62 | Prodrug synthesis |

| exo-8-Azabicyclo[3.2.1]octan-3-ol HCl | 92053-25-3 | C₇H₁₂ClNO | Bicyclic structure | 173.63 | Neurological targeting |

| (3R,4R)-4-Fluoropyrrolidin-3-ol HCl | 1523530-25-7 | C₄H₉ClFNO | 4-F, 3-OH | 139.57 | Metabolic stability enhancement |

| N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl | N/A | C₇H₁₂ClF₃N₂O | 3-CF₃, 3-carboxamide, N-CH₃ | 232.63 | Protease inhibitors, agrochemicals |

Key Research Findings

- Trifluoromethyl vs. Hydroxymethyl : The trifluoromethyl group in the target compound provides superior metabolic resistance compared to hydroxymethyl analogs, as evidenced by its prevalence in FDA-approved drugs like Cinacalcet (a trifluoromethyl-containing therapeutic) .

- Ring Size Impact : Piperidine analogs (e.g., 3-methylpiperidin-3-ol HCl) exhibit longer half-lives in vivo due to reduced ring strain compared to pyrrolidines .

- Halogen Effects : Fluorinated derivatives (e.g., 4-fluoropyrrolidine HCl) demonstrate enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Biological Activity

(R)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is a chiral compound with significant biological activity, particularly in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a hydroxyl group, contribute to its pharmacological properties and potential therapeutic applications.

- Molecular Formula : CHClFN\O

- Molecular Weight : 155.12 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxyl group, enhancing its lipophilicity and metabolic stability compared to other similar compounds.

Medicinal Chemistry Applications

- Pharmaceutical Intermediate : (R)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride serves as an intermediate in the synthesis of drugs like darifenacin, which is used for treating overactive bladder conditions. The trifluoromethyl group increases the compound's lipophilicity and metabolic stability, improving its pharmacological profile.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects by influencing neurotransmitter systems due to its structural similarity to other pyrrolidine derivatives. This interaction could modulate synaptic activity, although further research is needed to elucidate the precise mechanisms involved.

Interaction with Biological Targets

Research indicates that (R)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride interacts with specific receptors involved in neurotransmission. This may lead to modulation of synaptic activity, which is crucial for various neurological functions.

Comparative Analysis with Similar Compounds

The unique trifluoromethyl substituent significantly enhances the biological activity of (R)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride compared to structurally similar compounds. For instance, compounds lacking this substituent generally exhibit lower lipophilicity and metabolic stability, which can affect their efficacy in therapeutic contexts .

| Compound Name | Lipophilicity | Metabolic Stability | Biological Activity |

|---|---|---|---|

| (R)-3-(Trifluoromethyl)pyrrolidin-3-ol HCl | High | High | Neuroprotective, Antiviral Potential |

| Darifenacin | Moderate | Moderate | Overactive Bladder Treatment |

| Other Pyrrolidine Derivatives | Low | Low | Variable |

Case Studies and Research Findings

- Synthesis and Evaluation : A study demonstrated the synthesis of various pyrrolidine derivatives, including (R)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride, showcasing their potential as inhibitors against viral replication, particularly SARS-CoV-2 .

- Antiviral Profiling : In antiviral profiling studies, compounds containing the trifluoromethyl group displayed enhanced potency against viral targets compared to their non-fluorinated counterparts. This suggests that the presence of the trifluoromethyl group is critical for improving biological activity against certain pathogens .

Q & A

Q. What are the recommended storage conditions for (R)-3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride to ensure stability?

The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation due to moisture or temperature fluctuations. Analytical data from similar pyrrolidine derivatives suggest that improper storage can lead to hydrolysis of the trifluoromethyl group or racemization of the chiral center, particularly under basic conditions .

Q. How can researchers safely handle (R)-3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride in the laboratory?

Safety protocols include using personal protective equipment (PPE), working in a fume hood, and avoiding contact with skin or eyes. MedChemExpress guidelines emphasize that the compound should only be handled by trained personnel in authorized facilities due to its potential reactivity and lack of full medical validation . Emergency measures for accidental exposure include rinsing with water (15 minutes for skin/eyes) and seeking immediate medical attention .

Q. What analytical techniques are suitable for confirming the enantiomeric purity of (R)-3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended. Polarimetric analysis can supplement these methods, as the (R)-configuration typically exhibits a distinct optical rotation. For example, related pyrrolidine derivatives with trifluoromethyl groups showed resolution using hexane:isopropanol (90:10) mobile phases .

Advanced Research Questions

Q. How can researchers optimize the synthesis of (R)-3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride to minimize racemization?

Key steps include:

- Using enantioselective catalysts (e.g., asymmetric hydrogenation with Ru-BINAP complexes) to preserve stereochemistry.

- Avoiding harsh reaction conditions (e.g., high temperatures or strong acids/bases) that promote epimerization.

- Monitoring reaction progress via in-situ FTIR or LC-MS to detect intermediates. Evidence from similar trifluoromethyl-pyrrolidine syntheses highlights that racemization often occurs during HCl salt formation; thus, pH control (<4.0) during crystallization is critical .

Q. What strategies can resolve contradictions in NMR data for (R)-3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride derivatives?

Discrepancies in - or -NMR peaks may arise from dynamic rotational barriers or solvent effects. Solutions include:

- Variable-temperature NMR to assess conformational exchange.

- Comparative analysis with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

- Deuterated solvents with low polarity (e.g., CDCl) to reduce line broadening. Studies on analogous fluorinated pyrrolidines demonstrated that trifluoromethyl groups introduce significant coupling patterns () requiring high-field instruments (≥500 MHz) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The -CF group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. However, its strong electron-withdrawing effect can reduce nucleophilicity at the pyrrolidine nitrogen. Case studies on Vernakalant Hydrochloride (a related antiarrhythmic agent) show that fluorinated pyrrolidines require tailored protecting groups (e.g., Boc or Fmoc) during functionalization to prevent undesired side reactions .

Q. What methodologies are effective for studying the compound’s role in enzyme inhibition or receptor binding?

- Kinetic assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (K).

- Molecular docking : Employ software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs).

- Mutagenesis : Compare activity against wild-type vs. mutant enzymes to identify critical interactions. For example, trifluoromethyl-pyrrolidine derivatives in kinase inhibitors showed selective binding to hydrophobic pockets via CF-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.